Cyclobuta[e][1,3]benzodioxole-6,7-dione
Description
Cyclobuta[e][1,3]benzodioxole-6,7-dione is a fused heterocyclic compound featuring a cyclobutane ring fused to a 1,3-benzodioxole core, with ketone functional groups at positions 6 and 6.
Properties
Molecular Formula |
C9H4O4 |
|---|---|
Molecular Weight |
176.12 g/mol |
IUPAC Name |
cyclobuta[g][1,3]benzodioxole-6,7-dione |
InChI |
InChI=1S/C9H4O4/c10-7-4-1-2-5-9(13-3-12-5)6(4)8(7)11/h1-2H,3H2 |
InChI Key |
AMQWTHOWEFHEJE-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C3=C(C=C2)C(=O)C3=O |
Canonical SMILES |
C1OC2=C(O1)C3=C(C=C2)C(=O)C3=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-4,7-diones and N-Oxide Derivatives
Structural Differences :
Stability :
- Benzimidazole diones were analyzed via RP-UPLC, demonstrating stability in physiological conditions, a critical factor for prodrug development . Cyclobuta-fused analogs may exhibit altered stability due to ring strain, though empirical data are lacking.
Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione
Structural Differences :
Molecular Properties :
- Molecular Formula: C₉H₅N₃O₂ (MW: 187.15) vs. This compound’s likely formula (C₉H₆O₄, inferred from benzodioxole + cyclobutane + two ketones).
Cyclobuta-Fused Benzodioxole Derivatives
lists analogs like Cyclobuta[e]-1,3-benzodioxole-6-carbonitrile (CAS 135634-35-4), which replaces the dione groups with a nitrile . Key comparisons:
- Functional Groups : The dione moiety in the target compound increases electrophilicity, making it more reactive toward nucleophiles (e.g., cellular thiols) than nitrile derivatives.
- Applications : Nitriles are often used as intermediates in drug synthesis, whereas diones may act as Michael acceptors or redox-active motifs.
Comparative Data Table
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